2-(4-氯丁基)-2-甲基-1,3-二氧戊环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

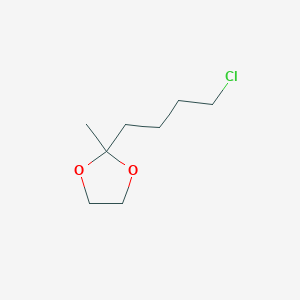

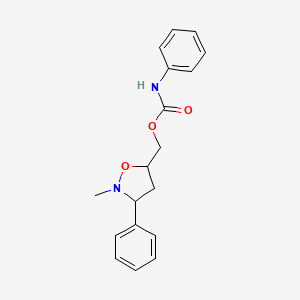

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is a chemical compound used in the synthesis of C-chlorobutylpyrogallol arene .

Synthesis Analysis

The synthesis of this compound involves a reaction with methyl 3-hydroxybenzoate in DMF, followed by the addition of potassium carbonate and 2-(4-chlorobutyl)-1,3-dioxalane. The reaction mixture is then heated at 80°C for 18 hours .Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is represented by the empirical formula C7H13ClO2 . The molecular weight of the compound is 164.63 .Chemical Reactions Analysis

The compound is likely to undergo reactions similar to other chloroalkanes. For instance, it can participate in electrophilic substitution reactions with benzene in the presence of an aluminium chloride catalyst . It can also undergo halogenation reactions, which require a catalyst to activate the halogen .Physical and Chemical Properties Analysis

The compound is a liquid at room temperature. It has a refractive index of 1.457 and a density of 1.109 g/mL at 20°C. It boils at 56-58°C under a pressure of 0.1 mmHg .科学研究应用

色谱法

该化合物应用于色谱法,这是一种实验室中分离混合物的重要技术。 其独特的性质可以通过作为敏感化合物在分离过程中的稳定剂来提高色谱过程的效率 .

质谱法

在质谱法中,这种化学物质用作样品操作剂。 它可以通过提供稳定的环境来帮助制备样品,从而保留被分析分子的完整性 .

苯衍生物的合成

它用于苯衍生物的合成,展示了其在合成化学中的多功能性。 先进的技术,如使用钴催化剂的加氯化反应,证明了它在创建复杂有机化合物中的作用.

分子电子学

“2-(4-氯丁基)-2-甲基-1,3-二氧戊环”与其他苯衍生物的结构相似性表明其在分子电子学中的潜在应用。 该领域的研究可能导致电子器件中单分子电导的发展.

环境修复

该化合物可能参与氯代苯的催化氧化,为环境修复技术提供了见解。 此类应用对于环境中有害物质的解毒至关重要.

超声波处理

有害有机化合物(包括氯代苯)的声化学降解突出了“2-(4-氯丁基)-2-甲基-1,3-二氧戊环”在超声波处理中用于环境清理和安全处置有毒化学品的潜在用途.

抗氧化性能

在医学领域,该化合物的衍生物可以清除自由基,提供稳定性和保护,而不会损坏细胞成分,如膜脂质、蛋白质和 DNA .

材料科学

最后,在材料科学中,“2-(4-氯丁基)-2-甲基-1,3-二氧戊环”可用于改变材料的性能,提高其在特定应用中的性能,例如提高合成聚合物的耐久性或柔韧性 .

作用机制

The mechanism of action for this compound involves electrophilic substitution reactions. The electrophile, in this case, is formed by the reaction between the chloromethane and the aluminium chloride catalyst . The electrophile then reacts with benzene, resulting in the substitution of a hydrogen atom on the benzene ring .

安全和危害

未来方向

The influence of a terminal chlorine substituent on the solvolysis of ethyl chloroformate has been studied, and similar studies could be conducted on 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane . This could provide valuable insights into the reactivity and potential applications of this compound in various chemical reactions.

属性

IUPAC Name |

2-(4-chlorobutyl)-2-methyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFCAKKBRLTNFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)

![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)

![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)

![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)

![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)

![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)